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Linoleic Acid-d11 methyl ester

Cat. No.: B10820272
M. Wt: 305.5 g/mol
InChI Key: WTTJVINHCBCLGX-FYKSNMQNSA-N
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Description

Significance of Stable Isotope-Labeled Compounds in Quantitative Biological Studies

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comsymeres.com These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. moravek.com This mass difference allows researchers to distinguish and track them within complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comclearsynth.comsilantes.com

The use of stable isotope-labeled compounds, particularly as internal standards, significantly enhances the accuracy and precision of quantitative analyses. clearsynth.comwisdomlib.org In quantitative mass spectrometry, a known amount of a deuterated standard is added to a sample. scioninstruments.com Because the labeled standard behaves almost identically to the natural analyte during sample preparation and analysis, it can be used to correct for variations and matrix effects, leading to more reliable and reproducible results. clearsynth.comscioninstruments.commdpi.com This approach is crucial for a wide range of applications, from drug metabolism studies to environmental analysis and the diagnosis of diseases. moravek.comclearsynth.comdiagnosticsworldnews.com

Key Advantages of Stable Isotope Labeling:

Enhanced Accuracy: Improves the precision of quantitative measurements by acting as an internal standard. clearsynth.comwisdomlib.org

Metabolic Tracing: Allows for the tracking of metabolic pathways and the fate of molecules within an organism. creative-proteomics.comsilantes.com

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. diagnosticsworldnews.commdpi.com

Improved Sensitivity: Can enhance detection sensitivity in certain analytical methods. silantes.com

Overview of Linoleic Acid Metabolism and its Role in Biological Systems

Linoleic acid is an essential polyunsaturated omega-6 fatty acid, meaning the human body cannot synthesize it, and it must be obtained from the diet. hmdb.camdpi.comwikipedia.org It is the most abundant polyunsaturated fatty acid in human skin and plays a vital role in maintaining the skin's barrier function. mdpi.com

Once consumed, linoleic acid is metabolized into a series of other important long-chain fatty acids. The metabolic pathway begins with its conversion to gamma-linolenic acid (GLA), which is then elongated to dihomo-gamma-linolenic acid (DGLA). wikipedia.orgnews-medical.net DGLA is a precursor to arachidonic acid (AA). news-medical.net Arachidonic acid, in turn, is a key substrate for the synthesis of a group of signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. news-medical.netnih.gov These molecules are involved in a wide array of physiological processes, including inflammation, blood clotting, and smooth muscle contraction. news-medical.netnih.gov

Beyond its role as a precursor, linoleic acid and its metabolites are integral components of cell membranes and are involved in cell signaling pathways. hmdb.canih.gov They can modulate the activity of various enzymes and have been linked to cardiovascular health. wikipedia.orgnih.gov

Metabolic Pathway of Linoleic Acid:

Linoleic Acid → Gamma-Linolenic Acid (GLA) wikipedia.orgnews-medical.net

GLA → Dihomo-gamma-linolenic acid (DGLA) news-medical.net

DGLA → Arachidonic Acid (AA) news-medical.net

AA → Prostaglandins, Thromboxanes, Leukotrienes news-medical.netnih.gov

Rationale for Deuterium Labeling in Linoleic Acid Methyl Ester for Research Applications

The esterification of linoleic acid to its methyl ester form, creating linoleic acid methyl ester, is often done to improve its volatility and stability for analytical techniques like gas chromatography-mass spectrometry (GC-MS). chemimpex.comcaymanchem.com

Deuterium labeling of linoleic acid methyl ester, specifically creating "Linoleic Acid-d11 methyl ester," provides a powerful tool for researchers. bertin-bioreagent.com The "d11" indicates that eleven hydrogen atoms in the molecule have been replaced with deuterium. bertin-bioreagent.com This heavily labeled internal standard is ideal for use in quantitative mass spectrometry to accurately measure the levels of endogenous linoleic acid methyl ester. bertin-bioreagent.com

The rationale for using the deuterated form stems from the need to differentiate the internal standard from the naturally occurring analyte. Since the deuterium-labeled version has a significantly higher mass, it can be easily distinguished by a mass spectrometer, yet it behaves almost identically during extraction, derivatization, and chromatographic separation. scioninstruments.commdpi.com This allows for precise quantification, which is essential for studying the metabolism of linoleic acid in various physiological and pathological states. diagnosticsworldnews.commetsol.com For instance, researchers can use this compound to trace the metabolic fate of linoleic acid, investigate its incorporation into different lipid species, and study its role in diseases. chromatographyonline.comcambridge.orgcambridge.org The use of deuterium labeling also avoids the need for acetate (B1210297) correction factors that are sometimes necessary when using ¹³C-labeled fatty acids for oxidation studies. metsol.com

Interactive Data Table: Properties of Linoleic Acid and its Methyl Ester

Below is a table summarizing the key properties of Linoleic Acid and Linoleic Acid Methyl Ester.

PropertyLinoleic AcidLinoleic Acid Methyl Ester
Synonyms (9Z,12Z)-Octadeca-9,12-dienoic acidMethyl linoleate, 9,12-Methyl octadecadienoate
CAS Number 60-33-3112-63-0
Molecular Formula C18H32O2C19H34O2
Molecular Weight 280.45 g/mol 294.48 g/mol
Appearance Colorless oilClear colorless to pale yellow liquid
Melting Point -5 °C-35 °C
Boiling Point 229-230 °C @ 16 mmHg192 °C @ 4 mmHg
Data sourced from multiple references. wikipedia.orgchemimpex.comcaymanchem.commpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B10820272 Linoleic Acid-d11 methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H34O2

Molecular Weight

305.5 g/mol

IUPAC Name

methyl (9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-/i1D3,3D2,4D2,5D2,6D2

InChI Key

WTTJVINHCBCLGX-FYKSNMQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment for Linoleic Acid D11 Methyl Ester

Methods for Deuterium (B1214612) Incorporation into Polyunsaturated Fatty Acid Chains

The introduction of deuterium into the carbon chain of polyunsaturated fatty acids (PUFAs) like linoleic acid can be achieved through various methods, ranging from non-specific to highly regioselective approaches. The choice of method depends on the desired labeling pattern and isotopic purity.

One common method for achieving high levels of deuteration is through catalytic hydrogen-deuterium (H/D) exchange . This process typically involves heating the fatty acid with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). europa.euresearchgate.net This technique can lead to perdeuteration, where nearly all non-exchangeable hydrogens are replaced with deuterium. researchgate.net

For more specific labeling patterns, such as the undecadeuterated (d11) form, multi-step chemical synthesis is necessary. This often involves the coupling of smaller, pre-deuterated building blocks. A powerful technique for this purpose is the Wittig reaction , which is widely used to form carbon-carbon double bonds with stereochemical control. ansto.gov.au To synthesize linoleic acid-d11 methyl ester (specifically 9Z,12Z-octadecadienoic-14,14,15,15,16,16,17,17,18,18,18-d11 acid, methyl ester), a synthetic route could involve coupling a deuterated C7 fragment with a non-deuterated C11 fragment containing the ester group. bertin-bioreagent.com The deuterated fragment would be prepared beforehand using standard deuteration techniques on a smaller precursor molecule.

Another approach involves the reduction of precursor molecules with deuterium-donating reagents . For instance, alkynes can be reduced to Z-alkenes using deuterium gas (D₂) and a Lindlar catalyst, or ketones and aldehydes can be reduced using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions. researchgate.netansto.gov.au By strategically combining these reactions, complex and specific labeling patterns can be achieved.

Table 1: Comparison of Deuterium Incorporation Methods for Fatty Acids
MethodDeuterium SourceCatalyst/ReagentTypical ApplicationAdvantagesLimitations
Catalytic H/D ExchangeD₂OPt/C, Pd/CPerdeuterationHigh isotopic enrichment (>98%)Lacks positional specificity; harsh conditions
Wittig ReactionN/A (uses pre-deuterated fragments)Phosphonium ylide, base (e.g., KHMDS)Specific labeling patternsHigh regioselectivity and stereocontrolMulti-step; requires synthesis of labeled precursors
Catalytic DeuterogenationD₂ gasLindlar catalystLabeling at double bondsStereospecific (forms Z-alkenes)Limited to positions of unsaturation
Reductive DeuterationLiAlD₄, NaBD₄N/ALabeling at carbonyl or carboxyl groupsSpecific to functional group locationRequires a suitable precursor with a reducible group

Analytical Approaches for Validating Deuterium Enrichment and Positional Specificity

The validation of a deuterated standard is a critical step to ensure its suitability for quantitative analysis. This involves confirming the isotopic purity (the percentage of molecules that are correctly labeled) and verifying that the deuterium atoms are in the intended positions. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically used for this comprehensive characterization. rsc.org

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the isotopic enrichment of a deuterated compound. nih.gov It can differentiate between molecules with very small mass differences, which is crucial for distinguishing the desired deuterated compound from its unlabeled form and from natural abundance isotopes like Carbon-13 (¹³C). thermofisher.com

When analyzing this compound, HRMS can resolve the molecular ion of the labeled compound (C₁₉H₂₃D₁₁O₂) from the unlabeled compound (C₁₉H₃₄O₂) and its various isotopologues. The high mass resolution allows for the separation of the peak corresponding to the d11-labeled molecule from peaks corresponding to molecules with fewer deuterium atoms (d0 to d10). The isotopic purity is calculated by comparing the relative abundances of the ion signals for each isotopologue. rsc.orgnih.gov For instance, an Orbitrap mass spectrometer operating at resolutions between 120,000 and 500,000 can achieve baseline resolution of deuterium and ¹³C isotopes at the MS/MS level, ensuring accurate purity assessment. thermofisher.com

Table 2: Theoretical Exact Masses for Linoleic Acid Methyl Ester and its d11-Isotopologue
CompoundMolecular FormulaMonoisotopic Mass (Da)Notes
Linoleic Acid Methyl EsterC₁₉H₃₄O₂294.2559Unlabeled (d0) compound
This compoundC₁₉H₂₃D₁₁O₂305.3249Fully d11-labeled compound
¹³C-Isotopologue of Unlabeled Compound¹³CC₁₈H₃₄O₂295.2592Single ¹³C natural abundance isotopologue

While HRMS confirms the degree of deuteration, it does not typically provide information about the location of the deuterium atoms. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. rsc.org Specifically, Proton (¹H) NMR and Deuterium (²H) NMR are used in tandem to confirm the positional specificity of the labeling.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (e.g., C14 through C18) would be absent or significantly diminished. rsc.org This provides strong evidence of deuterium substitution at those sites.

Conversely, the ²H NMR spectrum provides direct observation of the incorporated deuterium atoms. It shows signals at chemical shifts corresponding to the carbon atoms to which they are attached. nih.gov Quantitative ²H NMR can be used to determine the site-specific distribution of deuterium along the fatty acid chain, confirming that the labeling has occurred at the intended positions and has not scrambled to other locations during synthesis. nih.govescholarship.org This level of structural verification is essential for high-quality isotopic standards.

Advanced Analytical Methodologies Employing Linoleic Acid D11 Methyl Ester As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Lipid Analysis

Stable isotope dilution GC-MS methods offer a robust approach for the precise quantification of fatty acids. nih.gov This technique relies on the addition of a known quantity of a deuterium-labeled internal standard, such as linoleic acid-d11 methyl ester, to a sample prior to analysis. nih.gov The similar chemical and physical properties between the labeled standard and the endogenous analyte ensure they behave almost identically during extraction, derivatization, and chromatographic separation, thus compensating for any sample loss or variation during these steps. lipidmaps.orgnih.gov

Method Development and Optimization for Fatty Acid Methyl Ester Separation

The analysis of fatty acids by GC-MS typically requires a derivatization step to convert them into more volatile and thermally stable fatty acid methyl esters (FAMEs). nih.govmdpi.com This conversion is essential for achieving good chromatographic separation and detection sensitivity. mdpi.com Various reagents and techniques are employed for this purpose, including acid- and base-catalyzed methylation. mdpi.com

The choice of GC column is critical for separating complex mixtures of FAMEs. Highly polar columns, such as those with cyanopropyl phases, are often used to achieve baseline separation of positional and geometric isomers of fatty acids. nih.govsigmaaldrich.com The temperature program of the GC oven is another key parameter that needs to be optimized to ensure high peak resolution. lipidmaps.org A typical temperature gradient might involve a linear ramp from a lower temperature to a higher one to effectively separate a wide range of FAMEs. lipidmaps.org

For instance, a method for analyzing FAMEs might use a highly polar 100-meter column with a temperature program that starts at 70°C, holds for a few minutes, and then ramps up to 240°C. mdpi.com This allows for the separation of fatty acids with varying chain lengths and degrees of unsaturation. lipidmaps.org

Applications of this compound in Targeted GC-MS Quantitation

This compound is specifically intended for use as an internal standard for the quantification of linoleic acid methyl ester by GC-MS. bertin-bioreagent.comsapphirebioscience.comnetascientific.com In targeted quantitative analysis, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. nih.gov After extraction and derivatization, the sample is injected into the GC-MS system. The instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. bohrium.comnih.gov

The quantification is based on the ratio of the peak area of the analyte (native linoleic acid methyl ester) to the peak area of the internal standard (this compound). lipidmaps.org This ratio is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed amount of the internal standard. lipidmaps.org This stable isotope dilution method is highly accurate because it corrects for variations in sample preparation and instrument response. nih.gov

Data Processing and Interpretation in Deuterium-Labeled GC-MS Experiments

The data generated from a GC-MS analysis of deuterium-labeled experiments consists of chromatograms and mass spectra. In a typical experiment using this compound, the mass spectrometer will detect both the native linoleic acid methyl ester and its deuterated counterpart. Due to the mass difference, their molecular ions will appear at different mass-to-charge ratios (m/z).

Data processing involves integrating the peaks corresponding to both the analyte and the internal standard in the chromatogram. lipidmaps.org Software is used to calculate the peak area ratios. chromatographyonline.com A key aspect of interpreting the data is the potential for a chromatographic isotope effect, where the deuterated compound may have a slightly different retention time than its non-deuterated analog. bohrium.comnih.gov However, this is often minimal and does not interfere with quantification, especially when using high-resolution capillary columns. bohrium.com The final concentration of the analyte is determined from the peak area ratio using a pre-established calibration curve. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipidomic Profiling

LC-MS has emerged as a powerful tool for the comprehensive analysis of lipids in complex biological samples, a field known as lipidomics. bohrium.comacs.org The use of stable isotope-labeled internal standards, including this compound, is fundamental to achieving accurate and robust quantification in these studies. acs.org

Development of LC-MS/MS Protocols for Fatty Acyl Species

The analysis of fatty acyl species by LC-MS/MS often involves reversed-phase chromatography to separate lipids based on their hydrophobicity. nih.gov C18 columns are commonly used for this purpose. nih.gov The mobile phase typically consists of a mixture of aqueous and organic solvents, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. nih.govnih.gov

For some applications, derivatization of fatty acids may be performed to enhance their chromatographic retention and detection sensitivity, especially in positive ion mode. mdpi.comresearchgate.net However, many methods have been developed for the direct analysis of underivatized fatty acids, which simplifies sample preparation. nih.gov

Tandem mass spectrometry (MS/MS) is employed for the specific and sensitive detection of fatty acyl species. In a typical workflow, the precursor ion corresponding to the fatty acid of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This technique, often performed in multiple reaction monitoring (MRM) mode, provides high specificity and allows for the quantification of low-abundance lipids. nih.gov

Table 1: Example LC-MS/MS Parameters for Fatty Acid Analysis

Parameter Setting
Column Reversed-phase C18
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in isopropanol
Flow Rate 0.6 mL/min
Ionization Mode Positive or Negative Electrospray Ionization (ESI)

Integration of this compound in LC-MS Workflows for Absolute Quantification

The principle of using this compound as an internal standard in LC-MS is similar to its application in GC-MS. bertin-bioreagent.com It is added to the sample before lipid extraction to account for variability throughout the analytical process. mdpi.com The use of a deuterated standard that is chemically identical to the analyte ensures that it experiences the same matrix effects, which are a common source of inaccuracy in LC-MS analysis. bevital.no

For absolute quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a constant concentration of the deuterated internal standard. nih.gov The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. nih.gov The concentration of the analyte in an unknown sample is then determined by measuring its peak area ratio to the internal standard and interpolating from the calibration curve. nih.gov This stable isotope dilution LC-MS/MS approach is considered the gold standard for quantitative lipidomics. acs.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Linoleic acid methyl ester
Linoleic acid
Arachidonic acid
Eicosapentaenoic acid
Docosahexaenoic acid
Methylnonadecanoate
Butanoic acid
Caproic acid
Undecanoic acid
Caproic-d3 acid
Ceramide(22:0)
Ceramide(24:0)
Heptadecanoic acid
Trideuterated methyl esters
Methyl decanoate
α-linolenic acid
Palmitic acid
Stearic acid
Lignoceric acid
Oleic acid
Pinoleic acid

Isotope Dilution Mass Spectrometry (IDMS) Principles for Enhanced Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds in various samples. researchgate.netepa.gov It is considered a definitive method by many standards organizations. researchgate.net

The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample. epa.gov This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). rsc.orgresearchgate.net

After the labeled standard is added to the sample, it is allowed to equilibrate with the endogenous (unlabeled) analyte. epa.gov The mixture is then processed and analyzed by mass spectrometry. The mass spectrometer can distinguish between the labeled and unlabeled forms of the analyte based on their mass-to-charge ratio (m/z). rsc.org By measuring the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be calculated with high precision. researchgate.net

A key advantage of IDMS is that once the isotopic spike is equilibrated with the sample, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the measurement, as both the labeled and unlabeled forms will be lost in the same proportion. epa.govresearchgate.net This makes IDMS particularly robust for complex matrices where sample loss can be a significant issue. rsc.org

This compound is an ideal internal standard for the quantification of linoleic acid methyl ester and related fatty acids using IDMS. bertin-bioreagent.com The primary advantages of using a stable isotope-labeled internal standard like this compound include:

Compensation for Matrix Effects: As discussed previously, the deuterated standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer's ion source. cerilliant.comtexilajournal.com This allows for accurate correction of these matrix-induced errors. clearsynth.com

Correction for Sample Preparation Variability: Losses that may occur during extraction, purification, and derivatization steps will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement. scispace.comresearchgate.net

Improved Precision and Accuracy: By accounting for variations in both sample preparation and instrumental analysis, IDMS with a suitable internal standard like this compound leads to significantly improved precision and accuracy compared to other calibration methods. scispace.comresearchgate.netnih.gov

Structural Similarity: Being a deuterated analog, this compound has nearly identical chemical and physical properties to the natural analyte, ensuring it behaves similarly throughout the entire analytical process. rsc.org

The use of a multi-deuterated standard like this compound provides a significant mass difference from the native compound, which helps to avoid spectral overlap and ensures clear differentiation in the mass spectrometer.

In quantitative LC-MS analysis, a calibration curve is essential for relating the instrument's response to the concentration of the analyte. nih.gov When using a deuterated internal standard, the calibration curve is typically constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte in a series of calibration standards. chromatographyonline.com

Several strategies are employed to ensure the reliability and accuracy of calibration curves constructed with deuterated standards:

Number and Concentration of Calibrators: A common recommendation is to use a minimum of six non-zero calibration standards that span the expected concentration range of the samples. annlabmed.organnlabmed.org This should include a point at the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ). annlabmed.org

Regression Model: The relationship between the response ratio and concentration is often linear. However, non-linearity can occur due to factors like detector saturation or matrix effects. nih.govannlabmed.org Therefore, it is important to assess the linearity of the calibration curve using statistical methods and residual plots. nih.gov If the relationship is non-linear, a weighted quadratic regression model may be more appropriate. nih.govannlabmed.org

Weighting: Heteroscedasticity, where the variance of the error is not constant across the concentration range, is common in LC-MS data. annlabmed.org In such cases, applying a weighting factor (e.g., 1/x or 1/x²) to the regression can improve the accuracy of the calibration curve, especially at the lower concentrations. annlabmed.org

Matrix-Matched Calibrators: To best mimic the analytical conditions of the actual samples, calibration standards should be prepared in a matrix that is as similar as possible to the sample matrix. annlabmed.org This helps to ensure that the matrix effects experienced by the standards are comparable to those in the unknown samples.

Dual Isotope Standards: In some advanced applications, two different deuterated internal standards can be used to create two calibration curves, effectively extending the linear dynamic range of the assay. mdpi.com This allows for the accurate quantification of the analyte at both low and high concentrations. mdpi.com

Table 1: Comparison of Calibration Curve Construction Strategies

Strategy Description Advantages Considerations
Standard Linear Regression A minimum of 6-8 non-zero standards are used to create a linear plot of response ratio vs. concentration. annlabmed.organnlabmed.org Simple to implement and interpret. May not be accurate if the response is non-linear or if there is heteroscedasticity. nih.gov
Weighted Linear Regression A weighting factor (e.g., 1/x, 1/x²) is applied to the linear regression to account for non-uniform variance. annlabmed.org Improves accuracy at the lower end of the calibration range. Requires assessment of heteroscedasticity to choose the appropriate weighting factor.
Quadratic Regression A second-order polynomial is used to fit the calibration data. nih.govannlabmed.org Can accurately model non-linear responses. Requires a higher number of calibration points and can be prone to overfitting. nih.gov
Matrix-Matched Calibration Calibration standards are prepared in the same biological matrix as the samples. annlabmed.org Compensates for matrix effects more effectively. Can be difficult to obtain a true "blank" matrix.
Dual Isotope Standard Method Two different deuterated standards are used to create two calibration curves, extending the dynamic range. mdpi.com Allows for accurate quantification over a wider range of concentrations. More complex and requires the synthesis or availability of multiple labeled standards.

Complementary Spectroscopic Techniques in Deuterated Lipid Analysis

While mass spectrometry is a primary tool for quantification using deuterated standards, other spectroscopic techniques provide valuable complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of lipids. numberanalytics.comnumberanalytics.com It provides detailed information about the proton-containing functional groups within a molecule, allowing for the determination of its structure, conformation, and dynamics. numberanalytics.com In the context of deuterated lipids, ¹H NMR serves several important functions.

The replacement of protons with deuterium atoms in this compound results in the disappearance of the corresponding signals in the ¹H NMR spectrum. This selective silencing of signals can be used to:

Confirm Deuteration Site and Level: By comparing the ¹H NMR spectrum of the deuterated standard with its non-labeled counterpart, the specific locations and extent of deuterium incorporation can be verified.

Simplify Complex Spectra: The ¹H NMR spectra of lipids can be complex due to overlapping signals. mdpi.com Deuteration of specific parts of the molecule can help to simplify the spectrum and aid in the assignment of the remaining proton signals. aocs.org

Study Molecular Interactions and Dynamics: Changes in the chemical shifts and line shapes of the remaining proton signals in the deuterated lipid can provide insights into its interactions with other molecules, such as proteins or other lipids in a membrane environment. numberanalytics.comnumberanalytics.com Solid-state NMR, in particular, is a valuable tool for studying the structure and dynamics of lipids in bilayers. mdpi.comscirp.orgspringernature.com

For instance, the ¹H NMR spectrum of a typical fatty acid methyl ester shows characteristic signals for different proton groups. The table below illustrates hypothetical chemical shifts for key protons in Linoleic Acid methyl ester and how they would be affected in this compound, where the terminal eleven protons are replaced with deuterium.

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Group Linoleic Acid Methyl Ester (Hypothetical) This compound (Expected)
Terminal Methyl (-CH₃) ~0.88 Absent
Methylene Chain (-(CH₂)n-) ~1.2-1.4 Partially present (protons closer to the ester group)
Allylic (=CH-CH₂-CH=) ~2.77 Present
Allylic (-CH₂-CH=) ~2.05 Present
Olefinic (-CH=CH-) ~5.34 Present
Methoxy (-OCH₃) ~3.67 Present
α-Methylene (-CH₂-COOCH₃) ~2.30 Present

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions. aocs.orgmdpi.com The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

Insights from Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Deuterium-Enriched Compounds

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy serves as a powerful analytical tool for the structural elucidation of organic molecules, including fatty acid methyl esters. When analyzing deuterium-enriched compounds such as this compound, ¹³C NMR provides specific insights that are crucial for verifying the position and extent of isotopic labeling. These insights are primarily derived from the predictable effects that deuterium substitution has on the ¹³C NMR spectrum.

The primary utility of this compound is as an internal standard for the quantification of its non-labeled counterpart, linoleic acid methyl ester, in complex biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comsapphirebioscience.comersnet.org While mass spectrometry is the principal technique for quantification, ¹³C NMR is invaluable for the initial characterization and quality control of the deuterated standard itself.

Deuterium Isotope Effects on ¹³C Chemical Shifts

The replacement of a proton (¹H) with a deuterium (²H or D) atom introduces subtle but distinct changes in the electronic environment of a molecule, which in turn affects the nuclear magnetic shielding of nearby carbon atoms. researchgate.net This phenomenon, known as the deuterium isotope effect on ¹³C chemical shifts, typically results in an upfield shift (to a lower chemical shift value, measured in parts per million or ppm) for the signals of carbon atoms located near the site of deuteration. cdnsciencepub.comcdnsciencepub.com

The magnitude of this upfield shift is dependent on the proximity of the carbon atom to the deuterium substituent. The effects are categorized as follows:

α-effect: Occurs on the carbon atom directly bonded to the deuterium. In a standard proton-decoupled ¹³C NMR experiment, the signal for a deuterated carbon is often broadened and significantly reduced in intensity, or may not be observed at all, due to the absence of a bonded proton for the Nuclear Overhauser Effect (NOE) enhancement and the presence of ¹³C-¹H coupling.

β-effect: An upfield shift observed on the carbon atom one bond removed from the deuterated carbon.

γ-effect: A smaller upfield shift on the carbon atom two bonds removed from the deuterated carbon.

Research on long-chain fatty acid esters, such as methyl octadecanoates, provides quantitative data on the magnitude of these isotope effects, which serve as an excellent model for understanding the spectrum of this compound. cdnsciencepub.comcdnsciencepub.com

Table 1: Deuterium Isotope Effects on ¹³C Chemical Shifts in Saturated Fatty Acid Chains Data derived from studies on gem-dideuterooctadecanoates. cdnsciencepub.comcdnsciencepub.com

Effect Distance from Deuterium Average Upfield Shift (ppm)
β-effect One bond away (C-C-D) -0.20

Spectral Features of this compound

The specific labeling pattern of this compound (9Z,12Z-octadecadienoic-14,14,15,15,16,16,17,17,18,18,18-d11 acid, methyl ester) means that deuterium atoms replace protons on carbons 14 through 18. bertin-bioreagent.comsapphirebioscience.com The application of the deuterium isotope effect principles allows for the prediction of its ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Observations for this compound

Carbon Atom(s) Expected Observation in ¹³C NMR Rationale (Isotope Effect)
C14, C15, C16, C17, C18 Signals are absent or significantly broadened and attenuated. These carbons are directly bonded to deuterium (α-effect).
C13 Signal is shifted upfield by approximately -0.20 ppm compared to the non-deuterated analogue. This carbon experiences a β-isotope effect from the deuterons on C14. cdnsciencepub.comcdnsciencepub.com
C12 (olefinic) Signal is shifted upfield by approximately -0.05 ppm compared to the non-deuterated analogue. This carbon experiences a γ-isotope effect from the deuterons on C14. cdnsciencepub.comcdnsciencepub.com

The analysis of the ¹³C NMR spectrum, therefore, provides unambiguous confirmation of the isotopic labeling pattern. The absence of signals for carbons 14 through 18, coupled with the specific upfield shifts for carbons 13 and 12, validates the identity and purity of this compound as an internal standard. Furthermore, advanced NMR techniques involving both proton and deuterium decoupling can be employed for the quantitative analysis of site-specific deuterium incorporation. researchgate.net

Applications in Metabolic Research and Lipid Pathway Elucidation

Quantitative Lipidomics for Investigating Fatty Acid Flux and Homeostasis

Stable isotope tracers are fundamental to modern lipidomics for studying the dynamics of fatty acid metabolism. The use of deuterium-labeled compounds allows researchers to differentiate between pre-existing (endogenous) lipids and newly introduced (exogenous) or synthesized lipids, providing a clear picture of fatty acid flux and the maintenance of lipid balance (homeostasis).

Analysis of Linoleic Acid and its Unlabeled Methyl Ester Counterparts in Biological Samples

In quantitative lipid analysis, one of the primary applications of Linoleic Acid-d11 methyl ester is its use as an internal standard. When analyzing complex biological samples like plasma, tissues, or cell extracts, variations can occur during sample preparation, extraction, and the analysis process itself (e.g., by gas chromatography-mass spectrometry, GC-MS, or liquid chromatography-tandem mass spectrometry, LC-MS/MS).

To correct for these variations, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Since the deuterated and unlabeled forms behave identically during extraction and chromatography, any loss of the unlabeled analyte will be matched by a proportional loss of the deuterated standard. By comparing the signal intensity of the natural, unlabeled linoleic acid methyl ester to the known concentration of the added this compound, researchers can achieve highly accurate and precise quantification. This stable-isotope dilution methodology is considered the gold standard for quantitative mass spectrometry. nih.gov

Targeted Quantification of Downstream Metabolites of Linoleic Acid

Linoleic acid is a precursor to a wide array of bioactive lipid mediators, which are formed through enzymatic or non-enzymatic oxidation. These metabolites, including hydroxyoctadecadienoic acids (HODEs), dihydroxyoctadecenoic acids (DiHOMEs), and trihydroxyoctadecenoic acids (TriHOMEs), play critical roles in inflammatory processes and cell signaling. nih.govmdpi.com

The accurate measurement of these downstream metabolites is crucial for understanding their physiological and pathological roles. Deuterated standards, such as derivatives of this compound, are essential for this purpose. For instance, in LC-MS/MS workflows designed to quantify various linoleic acid oxides, isotopically labeled internal standards are used to ensure analytical precision and accuracy. metabolomics.seresearchgate.net By tracing the conversion of administered deuterated linoleic acid into its various oxidized products, researchers can quantify the activity of specific metabolic pathways and identify how these pathways are altered in disease states. nih.gov

Metabolite ClassAbbreviationRole
Hydroxyoctadecadienoic AcidHODEPro-inflammatory signaling
Dihydroxyoctadecenoic AcidDiHOMEModulating adipocyte function
Trihydroxyoctadecenoic AcidTriHOMESkin barrier function, inflammation

Assessment of Lipid Turnover and Remodeling Using Deuterated Tracers

Understanding how fatty acids are taken up by tissues, incorporated into complex lipids, and eventually catabolized is key to understanding lipid homeostasis. Deuterated tracers like deuterated linoleic acid are powerful tools for assessing these dynamics in vivo.

In one comprehensive study, rats were orally administered deuterated linoleic acid (D5-18:2n-6) to track its whole-body distribution and metabolism over time. semanticscholar.orgdoaj.org The findings revealed the dynamic nature of lipid turnover:

Tissue Accumulation : Approximately 16–18% of the initial dose of deuterated linoleic acid was incorporated and stored in various tissues, with the highest amounts found in adipose tissue, skin, and muscle. semanticscholar.org

Metabolic Conversion : A portion of the tracer (around 2.6%) was elongated and desaturated into other polyunsaturated fatty acids (PUFAs), which were then stored, primarily in muscle and adipose tissue. semanticscholar.org

Catabolism : The majority of the administered deuterated linoleic acid (about 78%) was not stored long-term, indicating it was catabolized for energy or excreted. semanticscholar.org

These types of tracer studies provide invaluable quantitative data on how dietary fatty acids are partitioned between storage, structural roles, and energy production, offering a clear view of lipid turnover and remodeling.

TissuePrimary Fate of Deuterated Linoleic AcidResearch Finding
Adipose TissueStorageMajor site for accumulation of the tracer. semanticscholar.org
SkinStorage & MetabolismAccumulated both the precursor and its metabolite, arachidonic acid. semanticscholar.org
MuscleStorage & MetabolismStored both the precursor and its elongated/desaturated products. semanticscholar.org
LiverMetabolismData suggested the liver is a primary site for EFA metabolism. semanticscholar.org

Tracing Biosynthetic Pathways of Lipid-Derived Bioactive Molecules

Beyond quantification, deuterated tracers are used to elucidate the complex, multi-step pathways involved in lipid biosynthesis. By introducing a labeled precursor into a biological system, scientists can track the appearance of the deuterium (B1214612) label in downstream products, effectively mapping the metabolic route.

Studies on De Novo Lipid Synthesis and Elongation Processes

While de novo lipid synthesis typically refers to the creation of fatty acids from non-lipid precursors like glucose or acetate (B1210297), stable isotope tracers are also used to study the subsequent modification of existing fatty acids. nih.govnih.govbiorxiv.org Administering deuterated linoleic acid allows researchers to specifically trace its elongation into longer-chain fatty acids.

For example, the aforementioned rat study using D5-linoleic acid demonstrated this process clearly. semanticscholar.org The tracer was metabolized into longer and more unsaturated fatty acids, such as arachidonic acid (20:4n-6). By measuring the amount of the deuterated label in these downstream products over time, the study provided quantitative evidence of the rate and location of fatty acid elongation and desaturation in a living organism. semanticscholar.org This method allows for the direct measurement of flux through these critical biosynthetic pathways.

Elucidation of Fatty Acid Desaturation and Functional Group Modifications

Fatty acid desaturases are enzymes that introduce double bonds into acyl chains, a critical step in producing polyunsaturated fatty acids. The activity of these enzymes can be studied using deuterated tracers. Human studies have utilized deuterium-labeled linoleic and linolenic acids to directly measure their conversion into longer-chain PUFAs. portlandpress.comresearchgate.net

Key findings from these studies include:

Differential Conversion Rates : The conversion of deuterated linoleic acid (18:2n-6) to its long-chain metabolites was found to be significantly lower (1.0–2.2%) compared to the conversion of deuterated alpha-linolenic acid (18:3n-3) to its metabolites (11–18.5%). researchgate.net

Inhibition by Substrate Abundance : The conversion of both labeled linoleic and linolenic acids was reduced by 40-54% when the dietary intake of unlabeled linoleic acid was high, demonstrating competitive inhibition at the enzyme level. researchgate.net

Furthermore, deuterated tracers are used to investigate functional group modifications, such as the oxidation of linoleic acid to form HODEs and other oxylipins. Using a labeled precursor ensures that the measured oxidized products are unequivocally derived from the original fatty acid, allowing for precise pathway elucidation. nih.gov This is particularly important for distinguishing enzymatic pathways from non-enzymatic autoxidation.

ProcessEnzyme FamilyPrecursorProduct Example
ElongationElongasesLinoleic AcidEicosadienoic Acid
DesaturationDesaturasesLinoleic AcidGamma-Linolenic Acid
OxidationLipoxygenasesLinoleic AcidHydroxyoctadecadienoic Acid (HODE)

Research on Oxidative Stress and Lipid Peroxidation Mechanisms

This compound is a crucial tool for investigating the mechanisms of oxidative stress and lipid peroxidation. As a polyunsaturated fatty acid, linoleic acid is highly susceptible to damage by reactive oxygen species (ROS).

Oxidized linoleic acid metabolites (OXLAMs), collectively known as oxylipins or octadecanoids, are signaling molecules involved in various physiological and pathological processes. This compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify the formation of these metabolites in biological samples.

The deuterium label allows for the differentiation between the endogenously formed oxylipins and the labeled standard, enabling precise measurement. Common OXLAMs include hydroxyoctadecadienoic acids (HODEs), keto-octadecadienoic acids (KODEs), and epoxy-octadecenoic acids. Monitoring these compounds is important for understanding their role in inflammation and other disease states.

AbbreviationFull NameClass
HODEHydroxyoctadecadienoic acidOxylipin
KODEKeto-octadecadienoic acidOxylipin
EpOMEEpoxyoctadecenoic acidOxylipin
DiHOMEDihydroxyoctadecenoic acidOxylipin

Free radical-induced peroxidation of linoleic acid generates a complex mixture of breakdown products, including volatile aldehydes that are often used as markers of oxidative damage. Using this compound allows for the unambiguous identification of these products. When the deuterated fatty acid is subjected to oxidative stress, the resulting fragments retain the deuterium label, which can be detected by mass spectrometry.

This technique helps in elucidating the mechanisms of lipid peroxidation by identifying specific cleavage products. For example, the formation of cytotoxic aldehydes like 4-hydroxy-2-nonenal (HNE) can be traced from the breakdown of the deuterated linoleic acid backbone. This provides insight into the specific pathways of free radical attack on polyunsaturated fatty acids.

This compound can serve as a substrate to evaluate the efficacy of antioxidants. In a typical assay, the deuterated compound is exposed to a source of free radicals in the presence and absence of a potential antioxidant. The extent of lipid peroxidation is then quantified by measuring the formation of specific deuterated oxidation products.

A reduction in the levels of these oxidized products in the presence of the tested substance indicates its antioxidant capacity. For example, it has been used as a substrate to measure the antioxidant activity of β-carotene against free radical-induced lipid peroxidation. This method provides a reliable and quantitative way to screen for and characterize the protective effects of various compounds against lipid oxidation.

Experimental ConditionAntioxidant PresentRelative Amount of Oxidized Linoleic Acid-d11 Metabolites (Hypothetical)Inferred Antioxidant Activity
Control (Radical Exposure)No100%N/A
Test (Radical Exposure)Compound A45%High
Test (Radical Exposure)Compound B85%Low

Future Research Directions and Methodological Advancements in Deuterated Lipid Research

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Pathways

The integration of data from multiple "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unraveling the complex molecular mechanisms underlying biological processes and diseases. mdpi.com In the context of lipid research, combining lipidomics with other omics data can provide a more holistic view of lipid pathways and their regulation. nih.govfrontiersin.org

For instance, studies integrating lipidomics with transcriptomics have identified key interactions in diseases like prostate cancer. mdpi.com Similarly, combining proteomics with genomic and transcriptomic data has been crucial in identifying potential cancer-driving genes and their associated pathways. mdpi.com The use of deuterated internal standards, such as Linoleic Acid-d11 methyl ester, is fundamental to the accuracy of the lipidomics data in these integrated studies. medrxiv.org These standards enable reliable quantification of lipid species, which can then be correlated with changes in gene expression, protein levels, and metabolite concentrations.

Recent research has highlighted the importance of lipid metabolism dysregulation in Alzheimer's disease by integrating genome-wide association studies (GWAS), transcriptomics, and proteomics data. nih.gov Such multi-omics approaches, underpinned by accurate lipidomics, are crucial for identifying metabolic alterations and potential therapeutic targets. nih.gov The development of network-based methods and computational tools allows for the visualization and analysis of these complex datasets, revealing connections between different molecular layers. mdpi.commedrxiv.org

Development of Novel Deuterated Standards for Expanding Lipidome Coverage

The vast structural diversity of lipids presents a significant analytical challenge. upce.cz While deuterated standards are crucial for accurate quantification, the limited availability of these standards for all lipid classes restricts the comprehensive coverage of the lipidome. rsc.orgeuropa.eu There is a high demand for a wider range of deuterated lipids to facilitate more extensive and accurate lipidomic studies. europa.eu

To address this, researchers are actively working on synthesizing novel deuterated lipid standards. europa.eu This includes the development of chain-deuterated phospholipids (B1166683) and other lipid classes that are not yet commercially available. europa.eu One approach involves a combination of biochemical and chemical methods, where enzymes are used to hydrolyze fatty acid tails from unlabeled phospholipids, followed by the chemical esterification of deuterated tails. europa.eu

Another innovative strategy is the use of in vivo labeling to produce a complex mixture of isotopically labeled internal standards. rsc.org For example, organisms like Pichia pastoris and Saccharomyces cerevisiae have been used to generate ¹³C-labeled lipids, which can serve as a comprehensive internal standard mixture. rsc.org This approach has been shown to significantly reduce analytical variability compared to using a limited number of commercially available deuterated standards. rsc.org The continued development of such novel standards, including those for specific fatty acid methyl esters like the deuterated form of linoleic acid methyl ester, will be instrumental in expanding the coverage and accuracy of lipidomic analyses. caymanchem.comisotope.com

Innovations in High-Throughput Analytical Platforms for Deuterated Lipid Analysis

The demand for analyzing large sample sets in clinical and biological research has driven significant innovations in high-throughput analytical platforms for lipidomics. upce.cznih.gov These advancements aim to increase speed, sensitivity, and comprehensiveness of lipid analysis. mdpi.com

Key Innovations in Analytical Platforms:

TechnologyDescriptionAdvantages
Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC)-MS An alternative to traditional HPLC-MS, UHPSFC offers rapid separation of lipid classes. upce.czHigh-throughput, comprehensive analysis suitable for large sample sets. upce.cz
Microflow Liquid Chromatography (µLC)-MS Utilizes lower flow rates (e.g., 100 μL/min) and smaller column inner diameters (e.g., 1 mm), resulting in increased sensitivity. acs.org~4-fold increase in response compared to conventional methods, enabling quantification of hundreds of lipid species from small sample volumes. acs.org
Microflow LC with Multinozzle Electrospray Ionization (µF/mnESI)-MS This novel setup combines microflow chromatography with a multi-nozzle emitter, significantly boosting ionization efficiency. nih.govacs.orgA 16- to 28-fold median increase in signal across numerous deuterated lipid standards, leading to a substantial improvement in lipidome coverage. nih.govchemrxiv.org
High-Resolution Mass Spectrometry (HRMS) Instruments like Orbitrap mass spectrometers provide ultra-high resolution, allowing for the separation of deuterium (B1214612) and ¹³C isotopes at the MS/MS level. thermofisher.comEssential for accurately quantifying deuterium abundance in labeling experiments by resolving isotopic overlaps. thermofisher.com
Capillary Electrophoresis (CE)-MS An emerging technique for the efficient separation and sensitive detection of a wide variety of fatty acids. researchgate.netOffers high potential for analyzing diverse lipid profiles. researchgate.net

These platforms rely heavily on deuterated internal standards, such as this compound, for robust and accurate quantification. acs.orgacs.orgnih.gov The development of automated sample preparation and direct analysis techniques further enhances the throughput of these systems. sciforschenonline.org For example, methods have been developed for the rapid extraction of free fatty acids from various biological samples, incorporating deuterated standards to account for any analytical losses. nih.govsciforschenonline.org

Computational Modeling and Simulation in Deuterated Lipid Metabolism Studies

Computational modeling and simulation are becoming indispensable tools for understanding the complex dynamics of lipid metabolism. These in silico approaches complement experimental studies by providing detailed insights into molecular interactions and metabolic pathways.

Molecular dynamics (MD) simulations, for instance, are used to model the behavior of lipid membranes at an atomic level. nih.govacs.org These simulations can predict properties that are directly comparable to experimental data obtained from techniques like deuterium nuclear magnetic resonance (NMR), which measures the orientation and dynamics of deuterated lipids. nih.govacs.org Such comparisons are powerful for validating and refining the computational models (force fields). acs.org

Compartmental modeling is another computational technique used to analyze kinetic data from stable isotope tracer studies, including those using deuterated fatty acids. This approach allows researchers to investigate the effects of dietary interventions on lipoprotein metabolism, tracking the movement of labeled fatty acids through different metabolic pools. universiteitleiden.nl For example, studies have used this method to compare the metabolic fates of different types of fatty acids, revealing details about their incorporation into lipoproteins and subsequent processing by the body. universiteitleiden.nl

Furthermore, computational methods are being developed to probe metabolic pathways at the single-cell level. Techniques like Raman-deuterium isotope probing (Raman-DIP) can indicate metabolic activity and reveal different metabolic pathways by analyzing the Raman spectra of cells that have incorporated deuterated substrates. whiterose.ac.uk These experimental results can be correlated with computational models to gain a deeper understanding of cellular metabolism. whiterose.ac.uk

Q & A

Q. How is Linoleic Acid-d11 methyl ester utilized as an internal standard in quantitative lipidomics?

this compound serves as a stable isotopic internal standard for quantifying endogenous linoleic acid in biological matrices. Methodologically, it is spiked into samples prior to extraction to correct for analyte loss during sample preparation. Quantification is achieved via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where the deuterated compound’s retention time and mass-to-charge ratio (e.g., m/z 294 for the methyl ester) are compared to unlabeled linoleic acid derivatives. This approach minimizes matrix effects and improves precision .

Q. What methodological considerations are critical when preparing this compound for GC-MS analysis?

Key steps include:

  • Derivatization : Use boron trifluoride-methanol (BF₃-MeOH) to esterify free fatty acids, ensuring complete conversion to methyl esters .
  • Purity Validation : Confirm isotopic purity (>98%) via GC-MS to avoid interference from non-deuterated analogs .
  • Chromatographic Separation : Optimize column polarity (e.g., DB-23 or equivalent) to resolve linoleate isomers, as overlapping peaks can skew quantification .

Advanced Research Questions

Q. How does the incorporation of this compound influence the interpretation of oxidation stability studies in lipid matrices?

In oxidation experiments, this compound can act as a tracer to monitor degradation kinetics. For example, its oxidative stability profile (e.g., induction period measured via Rancimat) is compared to non-deuterated linoleate to assess isotopic effects on reactivity. Data interpretation requires correcting for deuterium’s kinetic isotope effect (KIE), which may slow hydrogen abstraction during lipid peroxidation. Studies show a linear relationship between linoleate concentration and oxidative stability (R² > 0.95), as demonstrated in biodiesel research .

Q. What strategies resolve data discrepancies when quantifying conjugated linoleic acid (CLA) isomers using deuterated methyl ester standards?

Discrepancies often arise from:

  • Isomer Co-elution : Use silver-ion HPLC or polar capillary GC columns to separate cis-9,trans-11 and trans-10,cis-12 CLA isomers, which have distinct biological activities .
  • Lot-to-Lot Variability : Standardize isomer ratios in commercial this compound batches via nuclear magnetic resonance (NMR) or high-resolution MS .
  • Signal Suppression : Employ matrix-matched calibration curves to account for ionization suppression in complex biological samples .

Q. How do isotopic purity and positional deuteration impact the validation of this compound in tracer studies?

Q. Table 1. Comparative GC Retention Times of Linoleate Derivatives

CompoundRetention Time (min)Reference Method
This compound88.2 ± 0.3GC-MS, DB-23 column
Non-deuterated Linoleate methyl ester88.0 ± 0.2GC-MS, DB-23 column
cis-9,trans-11 CLA methyl ester84.6 ± 0.4HPLC, silver-ion column

Key Methodological Recommendations

  • For Oxidation Studies : Pair this compound with non-deuterated analogs to isolate isotopic effects .
  • For Isomer-Specific Analysis : Cross-validate GC and HPLC data to confirm peak assignments .
  • For Tracer Studies : Pre-screen deuterium stability under experimental conditions to avoid artifactual results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.